molecular formula C6H8ClFN2 B1446733 (5-Fluoropyridin-3-yl)methanamine hydrochloride CAS No. 864263-69-4

(5-Fluoropyridin-3-yl)methanamine hydrochloride

Cat. No.: B1446733
CAS No.: 864263-69-4
M. Wt: 162.59 g/mol
InChI Key: CIKMUCJILFMMFC-UHFFFAOYSA-N
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Description

(5-Fluoropyridin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H8ClFN2. It is a derivative of pyridine, where a fluorine atom is substituted at the 5th position and a methanamine group is attached to the 3rd position of the pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 5-fluoropyridine with formaldehyde and ammonium chloride under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production of (5-Fluoropyridin-3-yl)methanamine hydrochloride often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to confirm the structure and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

(5-Fluoropyridin-3-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may yield primary or secondary amines .

Scientific Research Applications

(5-Fluoropyridin-3-yl)methanamine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Fluoropyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong interactions with these targets, leading to various biological effects. The methanamine group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (5-Fluoropyridin-3-yl)methanamine hydrochloride include:

  • (5-Bromo-3-fluoropyridin-2-yl)methanamine hydrochloride
  • (5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride
  • 3-Amino-5-fluoropyridine

Uniqueness

What sets this compound apart from these similar compounds is the specific positioning of the fluorine and methanamine groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it particularly useful in certain research and industrial applications .

Properties

IUPAC Name

(5-fluoropyridin-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2.ClH/c7-6-1-5(2-8)3-9-4-6;/h1,3-4H,2,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKMUCJILFMMFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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